molecular formula C13H16O3 B2828547 1-(2-methoxyphenyl)Cyclopentanecarboxylic acid CAS No. 74316-88-4

1-(2-methoxyphenyl)Cyclopentanecarboxylic acid

Cat. No.: B2828547
CAS No.: 74316-88-4
M. Wt: 220.268
InChI Key: CWFCTYBNHJXKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyphenyl)Cyclopentanecarboxylic acid is a compound with the CAS Number: 74316-88-4 . It has a molecular weight of 220.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16O3/c1-16-11-7-3-2-6-10(11)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Reactivity : The reaction of cyclopentanone with carbon disulfide and glycine esters leads to the synthesis of related cyclopentanecarboxylic acids, showcasing methods to introduce functional groups into the cyclopentane ring, which could be relevant for modifying 1-(2-methoxyphenyl)cyclopentanecarboxylic acid (Fukada & Yamamoto, 1985).
  • Crystal Structures and Emission Properties : Studies on BF₂ complexes highlight the impact of methoxy groups on π-delocalization and crystal packing, which can inform on the photophysical properties of related compounds (Galer et al., 2014).

Biological and Pharmaceutical Applications

  • Antimicrobial and Antioxidant Activities : Novel compounds derived from or structurally related to cyclopentanecarboxylic acids have been evaluated for their antimicrobial activities, suggesting potential bioactivity for this compound derivatives (Noolvi et al., 2016).
  • Biomarkers and Imaging : Water-soluble diarylethenes, which can be structurally related, have been developed as biomarkers for optical nanoscopy, indicating the potential use of this compound derivatives in bioimaging applications (Roubinet et al., 2017).

Analytical Chemistry

  • Selective Extraction : Research on acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, including methoxyphenyl derivatives, shows applications in selective metal extraction, relevant for environmental and analytical chemistry (Hayashita et al., 1999).

Material Science

  • Liquid Crystalline Properties : The synthesis of liquid crystalline polyacetylenes containing methoxy tails demonstrates the impact of methoxy substitution on material properties, which could be extrapolated to compounds like this compound for the development of new materials (Kong & Tang, 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(2-methoxyphenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-11-7-3-2-6-10(11)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFCTYBNHJXKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.